molecular formula C12H18O3 B15161650 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one CAS No. 656835-15-3

1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one

Cat. No.: B15161650
CAS No.: 656835-15-3
M. Wt: 210.27 g/mol
InChI Key: DVEAGTQDBYBJQB-UHFFFAOYSA-N
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Description

1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a buta-1,3-diene moiety and a dioxane ring

Preparation Methods

The synthesis of 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with appropriate aldehydes under specific conditions. For instance, a three-component Nozaki–Hiyama–Kishi (NHK) type reaction can be employed, merging decatungstate and chromium catalysis to achieve a redox-neutral and atom-economic synthesis . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various transformations. The dioxane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Properties

CAS No.

656835-15-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)ethanone

InChI

InChI=1S/C12H18O3/c1-6-9(2)12(10(3)13)7-14-11(4,5)15-8-12/h6H,1-2,7-8H2,3-5H3

InChI Key

DVEAGTQDBYBJQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC(OC1)(C)C)C(=C)C=C

Origin of Product

United States

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